molecular formula C19H15ClO4 B5862523 3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate

3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate

Cat. No. B5862523
M. Wt: 342.8 g/mol
InChI Key: WLUYCSQREZNLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate, also known as CDC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to possess anti-oxidant properties by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to possess potent anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for 3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate research. Further studies are needed to determine its safety and efficacy in humans. This compound has been shown to possess anti-inflammatory and anti-tumor properties, and more research is needed to determine its potential use in the treatment of cancer and inflammatory diseases. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. More research is needed to determine its potential therapeutic properties in these diseases. Additionally, more research is needed to determine the optimal dosage and administration of this compound.

Synthesis Methods

3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate can be synthesized through a multistep process starting from 2,4-dihydroxybenzaldehyde. The first step involves the conversion of 2,4-dihydroxybenzaldehyde to 2,4-dihydroxybenzoic acid through oxidation. The acid is then converted to its methyl ester through esterification. The resulting methyl ester is then subjected to a Claisen-Schmidt condensation reaction with 2-chlorobenzaldehyde to yield 3-(2-chlorophenyl)-2,4-dihydroxy-2,8-dimethyl-4H-chromen-7-yl acetate. The final step involves oxidation of the compound to yield this compound.

Scientific Research Applications

3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-10-16(24-12(3)21)9-8-14-18(22)17(11(2)23-19(10)14)13-6-4-5-7-15(13)20/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUYCSQREZNLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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